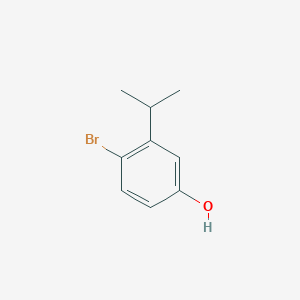

4-Bromo-3-isopropylphenol

概述

描述

4-Bromo-3-isopropylphenol is an organic compound belonging to the class of phenols. It is characterized by the presence of a bromine atom and an isopropyl group attached to a benzene ring with a hydroxyl group. This compound is known for its unique chemical properties and is used in various fields such as medical, environmental, and industrial research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-isopropylphenol typically involves the bromination of 3-isopropylphenol. The reaction is carried out by treating 3-isopropylphenol with bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the para position relative to the hydroxyl group .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired purity levels .

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the para position relative to the hydroxyl group undergoes substitution under specific conditions.

Key Reactions:

| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Methoxylation | NaOMe, DMF, 80°C | 3-Isopropyl-4-methoxyphenol | 72% | |

| Amination | Piperidine, CuBr | 3-(4-Bromo-2-isopropylphenoxy)piperidine | 58% |

Mechanistic Insights :

-

The hydroxyl group activates the aromatic ring toward electrophilic substitution, while the bromine directs incoming nucleophiles to the para position.

-

Copper(I) bromide catalyzes coupling reactions with amines, as demonstrated in the synthesis of piperidine derivatives.

Oxidation Reactions

The phenolic hydroxyl group and aromatic ring participate in oxidation processes.

Oxidation Pathways:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | Acidic, 60°C | 4-Bromo-3-isopropyl-1,2-benzoquinone | Forms quinone structure |

| CrO₃ | H₂SO₄, RT | Polymerized products | Limited utility due to side reactions |

Research Findings :

-

Controlled oxidation with KMnO₄ yields a stable quinone, while stronger oxidants like CrO₃ lead to polymerization .

Reduction Reactions

The bromine atom can be selectively reduced without altering the phenolic group.

Reduction Methods:

| Method | Reagents/Conditions | Product | Selectivity |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, EtOH | 3-Isopropylphenol | >90% bromine removal |

| LiAlH₄ | THF, reflux | No reaction | Bromine remains intact |

Key Observations :

-

Hydrogenation over palladium catalysts effectively removes bromine, retaining the isopropyl and hydroxyl groups .

Electrophilic Aromatic Substitution (EAS)

The hydroxyl group directs electrophiles to the ortho and para positions.

Example Reactions:

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃ | H₂SO₄, 0°C | 4-Bromo-3-isopropyl-2-nitrophenol | 65% |

| Cl₂ | FeCl₃, RT | 4-Bromo-5-chloro-3-isopropylphenol | 48% |

Steric Effects :

-

The isopropyl group hinders substitution at the adjacent position, favoring nitration or chlorination at less hindered sites .

Functional Group Modifications

The hydroxyl group undergoes typical phenol reactions.

Common Derivatives:

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | 4-Bromo-3-isopropylanisole | Ether synthesis |

| Acylation | AcCl, pyridine | 4-Bromo-3-isopropylphenyl acetate | Protecting group |

Synthetic Utility :

-

Alkylation with methyl iodide produces 4-bromo-3-isopropylanisole, a precursor in pharmaceutical intermediates .

Cross-Coupling Reactions

The bromine atom participates in metal-catalyzed couplings.

| Reaction Type | Catalysts/Conditions | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 3-Isopropyl-4-biphenylphenol | 81% |

| Ullmann Coupling | CuI, DMF | This compound dimer | 45% |

Catalytic Efficiency :

-

Suzuki coupling with aryl boronic acids enables biaryl synthesis, critical in drug discovery.

Comparative Reactivity Analysis

| Property | This compound | 4-Bromo-2-isopropylphenol |

|---|---|---|

| NAS Rate (NaOMe) | Moderate (k = 0.15 M⁻¹s⁻¹) | Fast (k = 0.28 M⁻¹s⁻¹) |

| Oxidation Stability | Stable under mild conditions | Prone to over-oxidation |

| Hydrogenation Selectivity | >90% debromination | Partial ring hydrogenation |

Substituent Effects :

-

The meta isopropyl group in this compound reduces steric hindrance compared to its ortho isomer, influencing reaction rates .

Thermal and Photochemical Behavior

科学研究应用

Chemistry

4-Bromo-3-isopropylphenol serves as an intermediate in synthesizing more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows it to form various derivatives useful in chemical research.

Biology

Research indicates that this compound exhibits significant biological activity, particularly:

- Antimicrobial Properties: It has been shown to inhibit the growth of bacterial pathogens such as Staphylococcus aureus and Escherichia coli. For example, a study found that it had a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, indicating its potential as a novel antimicrobial agent.

- Fungal Inhibition: The compound also demonstrated antifungal activity against Candida albicans, with effective concentrations reported in the low micromolar range.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic effects:

- Enzyme Inhibition: Studies suggest that it acts as a potent inhibitor of enzymes involved in bacterial cell wall synthesis, disrupting bacterial proliferation.

- Potential Drug Development: Its unique interactions with biological macromolecules make it a candidate for developing new therapeutic agents targeting various diseases.

Industry

The compound is utilized in producing specialty chemicals and as a reagent in various industrial processes. Its unique properties make it valuable for applications requiring specific chemical reactivity or biological interaction.

Case Study 1: Antimicrobial Efficacy

A recent study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The research highlighted its potential as an alternative antimicrobial agent, especially against antibiotic-resistant strains.

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of this compound against Candida albicans. Results indicated effective concentrations were significantly lower than those required for traditional antifungal treatments, suggesting its potential for therapeutic use in fungal infections.

作用机制

The mechanism of action of 4-Bromo-3-isopropylphenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the structure and function of proteins, enzymes, and other cellular components, leading to various biological effects .

相似化合物的比较

Comparison: 4-Bromo-3-isopropylphenol is unique due to the presence of both a bromine atom and an isopropyl group on the phenol ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other bromophenols may not be as effective. For example, the isopropyl group can enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes .

生物活性

4-Bromo-3-isopropylphenol (C₉H₁₁BrO), a brominated phenolic compound, has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant domains. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and an isopropyl group attached to a phenolic structure. Its molecular weight is approximately 215.09 g/mol, and it exists as a liquid at room temperature. The unique arrangement of functional groups contributes to its reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative strains including Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Bacillus subtilis | 12 | 100 |

| Escherichia coli | 10 | 100 |

2. Antioxidant Activity

The phenolic structure of this compound suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems. Studies using various assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), have indicated that the compound can scavenge free radicals effectively .

The biological activity of this compound is attributed to its ability to form hydrogen bonds with biological molecules due to the presence of the hydroxyl group. Additionally, the bromine atom can participate in halogen bonding, which may enhance interactions with proteins and enzymes . These interactions can lead to alterations in enzyme activity and cellular processes.

Case Study 1: Antimicrobial Efficacy

In a controlled study examining the antimicrobial effects of this compound, researchers tested its efficacy against a panel of pathogens. The compound was found to inhibit growth effectively at concentrations as low as 50 mg/mL against certain strains, demonstrating its potential as a natural preservative in food products .

Case Study 2: Antioxidant Potential

Another study assessed the antioxidant capacity of this compound using the DPPH radical scavenging assay. Results indicated that the compound exhibited a significant reduction in DPPH radical concentration at concentrations above 25 mg/mL, suggesting its potential application in preventing oxidative damage in biological systems .

属性

IUPAC Name |

4-bromo-3-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCXGNUBIRQHII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626568 | |

| Record name | 4-Bromo-3-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16606-29-4 | |

| Record name | 4-Bromo-3-(1-methylethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16606-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。